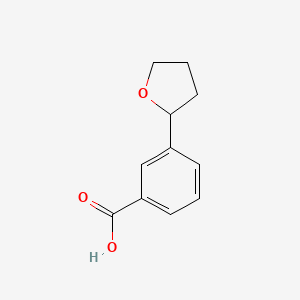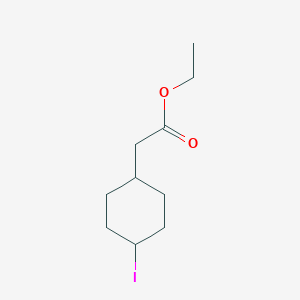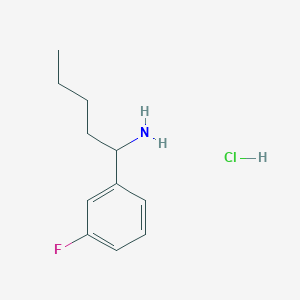
1-(3-Fluorophenyl)pentan-1-amine hydrochloride
Vue d'ensemble
Description
1-(3-Fluorophenyl)pentan-1-amine hydrochloride, also known as 3-FPPA, is an organic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 247.6 g/mol and a melting point of 90-92°C. 3-FPPA is a derivative of phenethylamine, an aromatic amine that is found in plants and animals. It has been used in a variety of research applications due to its unique properties and pharmacological effects.
Applications De Recherche Scientifique
Synthesis and Derivatives
1-(3-Fluorophenyl)pentan-1-amine hydrochloride has been studied for its synthetic applications. For instance, it was utilized in the novel synthesis of 3-fluoro-1-aminoadamantane, a process characterized by convenience and rapidity. Derivatives like 3-fluoro-1-(N-adamantyl)-p-toluenesulfonamide, 3-fluoro-1-(N-adamantyl) benzamide, and 3-fluoro-1-methyl-(N-adamantyl) carbamate were also prepared, expanding the chemical space of this compound (Anderson, Burks, & Harruna, 1988).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound has been a focus for its potential as a bioisostere, a molecule used to replace another without significantly altering the biological activity. It has been incorporated into the design of potent and orally active γ-secretase inhibitors, showcasing an improvement in biopharmaceutical properties such as permeability and solubility (Stepan et al., 2012).
Application in Hydroamination
The compound has been explored for catalytic intramolecular hydroamination, a valuable reaction in organic chemistry. Its unique structural properties have facilitated the development of efficient catalytic processes for synthesizing multifunctionalized derivatives, critical in modern drug discovery (Romero et al., 2015).
Utilization in Analgesic Synthesis
The hydrochloride form of this compound has been instrumental in the synthesis of new potential analgesics. For example, it was used in a one-pot synthesis process over bifunctional palladium/amberlyst catalysts to create an opioidic compound, demonstrating significant analgesic efficiency (Wissler et al., 2007).
Antibacterial Properties
Research has also explored its antibacterial applications. For instance, derivatives of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine, which is structurally related, were synthesized and showed high antibacterial activity against various bacteria (Arutyunyan et al., 2017).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-3-7-11(13)9-5-4-6-10(12)8-9;/h4-6,8,11H,2-3,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRXXOWHMFKTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)

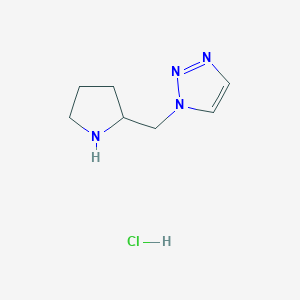
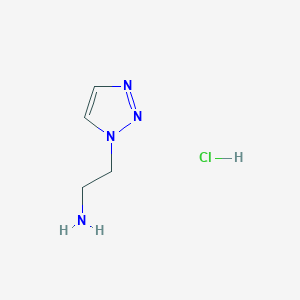
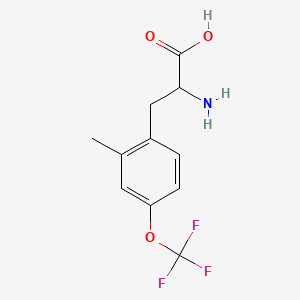
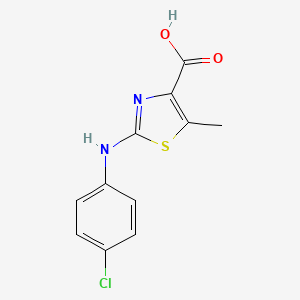

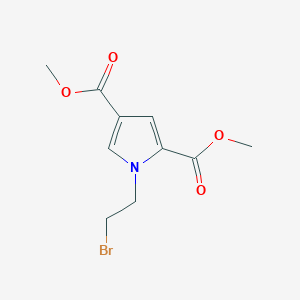
![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)
![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)
